2,4-Dichlorophénol

Vue d'ensemble

Description

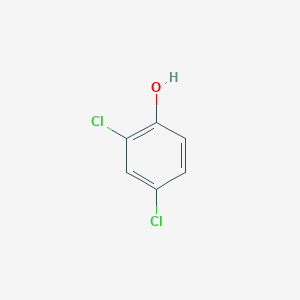

2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O. It appears as a white solid and is mildly acidic with a pKa of 7.9. This compound is primarily produced as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid . It is also a photo-degradation product of the common antibacterial and antifungal agent triclosan .

Mécanisme D'action

Target of Action

2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol that primarily targets the androgen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The mode of action of 2,4-DCP involves its interaction with its targets, leading to changes in the cellular environment. It has been found that 2,4-DCP alters the plasticity of cell walls, influences the amount of protein production, and increases ethylene production . Furthermore, it has been suggested that the compound’s action mechanism involves the generation of hydrogen, which attacks the C-Cl bonds of 2,4-DCP for hydrodechlorination .

Biochemical Pathways

2,4-DCP affects several biochemical pathways. It is the first intermediate in the degradation pathway of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . The degradation of 2,4-DCP by microorganisms involves adsorption and reduction . The 2-CP and 4-CP could be converted to phenol using certain systems .

Pharmacokinetics

The pharmacokinetics of 2,4-DCP involves its absorption, distribution, metabolism, and excretion (ADME) properties. It is known that 2,4-DCP is highly soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of 2,4-DCP.

Result of Action

The molecular and cellular effects of 2,4-DCP’s action are significant. Exposure to 2,4-DCP can lead to several health issues, including irritation of the eyes, skin, and respiratory tract. High levels of exposure may lead to dizziness, headaches, and even systemic toxicity . It is also known to cause instantaneous kidney failure, liver failure, and failure of various other organs .

Action Environment

The action, efficacy, and stability of 2,4-DCP can be influenced by environmental factors. For instance, it has been observed that acidic conditions favor maximum dichlorination, while higher temperatures enhance the dechlorination rate . Moreover, 2,4-DCP is non-persistent in soil but may persist in aquatic systems under certain conditions . The presence of other ions in the environment can also influence the removal rate of 2,4-DCP .

Applications De Recherche Scientifique

2,4-Dichlorophenol has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

2,4-Dichlorophenol is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for the enzyme 2,4-dichlorophenol 6-monooxygenase . The nature of these interactions typically involves the compound binding to the active site of the enzyme, leading to a biochemical reaction.

Cellular Effects

2,4-Dichlorophenol can have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate promoter activity mediated by estrogen response element (ERE) located in the vasa promoter and dnd promoter .

Molecular Mechanism

The molecular mechanism of action of 2,4-Dichlorophenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to bind to the active site of the enzyme 2,4-dichlorophenol 6-monooxygenase, leading to the oxidation of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorophenol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, a cobalt-doped two-dimensional (2D) COF (JLNU-307-Co) system takes only 3 minutes to degrade 100% of 50 mg L−1 2,4-DCP .

Dosage Effects in Animal Models

The effects of 2,4-Dichlorophenol vary with different dosages in animal models . For instance, the LD50 is 580 mg/kg (rats, oral). Liquid (molten) 2,4-DCP is readily absorbed through the skin .

Metabolic Pathways

2,4-Dichlorophenol is involved in several metabolic pathways. It interacts with enzymes such as 2,4-dichlorophenol 6-monooxygenase . It also affects metabolic flux or metabolite levels .

Transport and Distribution

2,4-Dichlorophenol is transported and distributed within cells and tissues . It can reach the groundwater table or go into a waterway, where it will be diluted before slowly volatilizing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenol is synthesized by the chlorination of phenol. The process involves the chloridation of phenol or ortho-chlorophenol using a mixture of boric acid, phenyl sulfide, and ferric trichloride as catalysts . The reaction conditions typically include maintaining a controlled temperature and ensuring the presence of the catalyst to achieve the desired chlorination.

Industrial Production Methods: On an industrial scale, 2,4-Dichlorophenol is produced by chlorinating phenol in the presence of a catalyst. The annual worldwide production is estimated at 88 million pounds . The process involves the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichlorophenol undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents, leading to the formation of chlorinated quinones.

Reduction: Reduction reactions can convert 2,4-Dichlorophenol to less chlorinated phenols.

Substitution: Electrophilic substitution reactions can occur, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.

Major Products:

Oxidation: Chlorinated quinones.

Reduction: Less chlorinated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 2,3-Dichlorophenol

- 2,5-Dichlorophenol

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Uniqueness: 2,4-Dichlorophenol is unique due to its widespread use as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid and its role as a degradation product of triclosan . Its chemical properties, such as its mild acidity and reactivity, make it a valuable intermediate in various chemical processes .

Activité Biologique

2,4-Dichlorophenol (2,4-DCP) is a chlorinated aromatic compound widely used in various industrial applications, including as a precursor in the synthesis of herbicides and as a disinfectant. Understanding its biological activity is crucial due to its environmental persistence and potential health impacts. This article reviews the biological activity of 2,4-DCP, focusing on its toxicological effects, metabolic pathways, and implications for human health based on diverse research findings.

2,4-DCP is characterized by two chlorine atoms attached to the phenolic ring at the 2 and 4 positions. Its molecular formula is CHClO. Upon exposure, 2,4-DCP undergoes metabolic transformations primarily in the liver. Studies indicate that it is metabolized through conjugation with glucuronic acid or sulfate to form less toxic metabolites that are excreted in urine .

Metabolism Pathway:

- Phase I Reactions: Cytochrome P450 enzymes facilitate the oxidation of 2,4-DCP to reactive intermediates.

- Phase II Reactions: These intermediates undergo conjugation to form glucuronide or sulfate conjugates .

Acute Toxicity

Acute exposure to 2,4-DCP can lead to severe health issues. Reports indicate fatalities associated with dermal exposure and inhalation in occupational settings, highlighting its potential for causing chemical burns and neurological effects such as seizures . The lethal dose has been reported around 24.3 mg/L in a case study involving dermal exposure .

Chronic Toxicity

Case Studies

- Occupational Exposure: A study among workers exposed to 2,4-DCP revealed incidences of chloracne and elevated liver enzyme levels, suggesting potential liver damage . However, confounding factors due to simultaneous exposure to other chemicals complicate the attribution of these health effects solely to 2,4-DCP.

- Animal Studies: In a subchronic study involving CD-1 mice exposed to varying concentrations of 2,4-DCP in drinking water (0.2 to 2 mg/L), no significant changes in body weight or organ weights were observed compared to controls. However, leukocyte counts increased significantly at higher doses .

Biodegradation and Environmental Impact

Summary of Research Findings

Propriétés

IUPAC Name |

2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRUODUSTPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3757-76-4 (hydrochloride salt), 50884-30-5 (potassium salt) | |

| Record name | 2,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020439 | |

| Record name | 2,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorophenol is a colorless crystalline solid with a medicinal odor. Melting point 45 °C. Sinks in water. Strong irritant to tissues; toxic by ingestion., Liquid; Pellets or Large Crystals, Colorless to pale yellow solid with a strong medicinal odor; Melts at 45 deg C; [HSDB] Crystalline solid; mp = 65-68 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

410 °F at 760 mmHg (NTP, 1992), 210 °C, 210.0 °C | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

237 °F (NTP, 1992), 113 °C, 200 °F (open cup); 237 °F (closed cup), 237 °F (114 °C) (open cup), 113 °C o.c. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in carbon tetrachloride, Soluble in ethanol, benzene, chloroform and ethyl ether., Soluble in aqueous alkali, oxygenated and chlorinated solvents., In water, 4.50X10+3 mg/L at 20 °C, 4.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor) | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.62, Relative vapor density (air = 1): 5.6 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 127 °F (NTP, 1992), 0.11 [mmHg], 0.09 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The mechanism by which 2,4-DCP causes death is uncertain, but this and other chlorinated phenols are known to uncouple oxidative phosphorylation. Most production of adenosine triphosphate, the carrier of free energy in cells, occurs through oxidative phosphorylation. Uncoupling oxidative phosphorylation at the mitochondrial level leads to profound disturbance of energy production and may have caused the rapid deaths described in this report., 2,4-DCP /uncouples/ oxidative phosphorylation in rat liver mitochondria and rat brain homogenates., Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling we provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. /Investigators/ have shown here that PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. ... PCP, a potent pollutant, imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes., Chlorinated phenols ... are very effective (... In vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are ... suspected of potential endocrine disruptor activity. ... The androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR, up to 50% at concentrations of approximately 0.5 uM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP. Collectively, these results that 2,4-D and DCP enhanced DHT-induced AR transcriptional activity might be attributable, at least in part, to the promotion of AR nuclear translocation. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade contains 2,6-dichlorophenol (8.0%), ... Chlorinated 2-phenoxyphenols, chlorinated diphenyl ethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS OR NEEDLES, Hexagonal needles from benzene, White ... solid, Pale yellow solid | |

CAS No. |

120-83-2 | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R669TG1950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

113 °F (NTP, 1992), 45 °C, 45.0 °C | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8522 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-dichlorophenol?

A1: The molecular formula of 2,4-dichlorophenol is C6H4Cl2O, and its molecular weight is 163.00 g/mol.

Q2: What spectroscopic data is available for 2,4-dichlorophenol?

A2: Researchers have utilized various spectroscopic techniques to characterize 2,4-dichlorophenol. These include:

- Infrared (IR) Spectroscopy: [] Identifies functional groups through their characteristic vibrational frequencies.

- Ultraviolet-Visible (UV) Spectroscopy: [] Provides information on electronic transitions within the molecule, often used for quantification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] Offers detailed structural information by analyzing the magnetic properties of atomic nuclei.

Q3: What are the toxicological effects of 2,4-dichlorophenol?

A3: 2,4-Dichlorophenol has been identified as a potential carcinogen. [] Studies on rats and mice demonstrated several non-neoplastic effects, including bone marrow atrophy and liver lesions. [] It can disrupt cell polarity and inhibit pollen tube outgrowth. [] In aquatic environments, 2,4-dichlorophenol negatively impacts vegetative reproduction in duckweed. []

Q4: How does 2,4-dichlorophenol interact with biological systems?

A4: 2,4-Dichlorophenol can accumulate in the pollen grain wall of plants due to its lipophilic nature. [] In aquatic plants like duckweed, it undergoes metabolism, primarily forming 2,4-dichlorophenol-β-D-glucopyranoside. []

Q5: What are the environmental concerns associated with 2,4-dichlorophenol?

A5: 2,4-Dichlorophenol is a persistent pollutant often found in industrial wastewater. [, ] Its presence in the environment poses risks to aquatic life and potentially human health through contaminated water sources. [, , , , ]

Q6: What methods are available for degrading or removing 2,4-dichlorophenol from wastewater?

A6: Researchers have explored several techniques for 2,4-dichlorophenol removal, including:

- Biodegradation: Utilizing microbial consortia or pure cultures to break down 2,4-dichlorophenol into less harmful compounds. [, , , , ]

- Adsorption: Employing materials like activated carbon, zeolites, hypercross-linked resins, and modified red soil to remove 2,4-dichlorophenol from water through surface interactions. [, , , , , , , , , , ]

- Advanced Oxidation Processes (AOPs): Utilizing processes like photocatalysis (with TiO2, BiVO4, and Ag-loaded TiO2) and Fenton-like reactions to degrade 2,4-dichlorophenol through highly reactive radical species. [, , , , , , , ]

- Electrochemical Oxidation: Utilizing graphite electrodes to degrade 2,4-dichlorophenol through electrochemical reactions. []

Q7: What factors influence the efficiency of these degradation and removal methods?

A7: Numerous factors can impact the effectiveness of 2,4-dichlorophenol removal techniques:

- Biodegradation: Microbial consortium composition, pH, temperature, presence of co-contaminants, and nutrient availability. [, , , ]

- Adsorption: Adsorbent material properties (surface area, pore size, functional groups), pH, temperature, ionic strength, and presence of competing ions. [, , , , , , , , ]

- Advanced Oxidation Processes: Catalyst type and properties, pH, hydrogen peroxide concentration, light intensity (for photocatalysis), and presence of radical scavengers. [, , , , , , , ]

- Electrochemical Oxidation: Electrode material, applied voltage, pH, electrolyte concentration, and inter-electrode distance. []

Q8: What analytical methods are used for the detection and quantification of 2,4-dichlorophenol?

A8: Various analytical techniques are employed for 2,4-dichlorophenol analysis:

- Gas Chromatography (GC): Separates and detects volatile compounds, often coupled with flame ionization detection (FID) [] or mass spectrometry (MS) for identification and quantification. []

- High-Performance Liquid Chromatography (HPLC): Separates and analyzes non-volatile compounds, often coupled with UV detection for quantification. [, , , ]

- Flow Injection Chemiluminescence (FI-CL): Utilizes the chemiluminescent reaction of 2,4-dichlorophenol with a reagent for sensitive detection. []

Q9: What are the key research directions in the field of 2,4-dichlorophenol removal?

A9: Current research focuses on:

- Developing efficient and cost-effective treatment methods: Exploring novel materials and optimizing existing techniques for enhanced 2,4-dichlorophenol removal from contaminated water sources. [, , , , , , ]

- Understanding degradation mechanisms: Investigating the detailed reaction pathways involved in different degradation processes to optimize their efficiency and identify potential byproducts. [, , , ]

- Evaluating the environmental impact of 2,4-dichlorophenol and its degradation products: Assessing the toxicity and fate of 2,4-dichlorophenol and its byproducts in different environmental compartments to develop appropriate risk mitigation strategies. [, ]

Q10: Are there studies on the solubility of 2,4-dichlorophenol?

A10: Yes, research has investigated the solid-liquid equilibrium of 2,4-dichlorophenol in water, showing its solubility increases with higher pH. [] Studies have also examined its solubility in binary mixtures with other dichlorophenols. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.